2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
Description
This compound belongs to the coumarin-carboxamide family, characterized by a 2H-chromene (coumarin) backbone substituted with a carboxamide group at position 2. The amide nitrogen is further linked to a (5-(thiophen-2-yl)pyridin-3-yl)methyl moiety. Coumarin derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
2-oxo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(16-9-14-4-1-2-5-17(14)25-20(16)24)22-11-13-8-15(12-21-10-13)18-6-3-7-26-18/h1-10,12H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVSSDCVLNFOPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction with a suitable pyridine derivative.
Thiophene Moiety Addition: The thiophene ring is often added via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amide Formation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the chromene core and an amine derivative of the pyridine-thiophene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its hybrid heterocyclic system (thiophene-pyridine) and coumarin-carboxamide core. Below is a comparative analysis with compounds from the provided evidence:
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The thiophene group in the target compound is electron-rich, promoting interactions with electron-deficient biological targets (e.g., kinases). In contrast, the trifluoromethyl group in ’s compound is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets .
- The chlorine substituent in increases polarity and may improve solubility but could reduce membrane permeability .
- Steric Considerations: The methyl linker in the target compound offers flexibility, allowing the thiophene-pyridine moiety to adopt optimal conformations for target engagement.
Pharmacological Activity Trends
- Anticancer Potential: Coumarin-carboxamides are known for intercalating DNA or inhibiting topoisomerases. The target compound’s thiophene-pyridine system may confer selectivity toward tyrosine kinases (e.g., EGFR or VEGFR), whereas ’s fused pyridine could target DNA repair enzymes . ’s peptidomimetic side chain suggests a role in apoptosis induction via caspase activation .
Metabolic Stability :
Biological Activity
The compound 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide represents an intriguing class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity, synthesis, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H15N3O3S
- Molecular Weight : 357.39 g/mol
- Key Functional Groups :
- Chromene moiety
- Carboxamide group
- Thiophene and pyridine rings
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes:
- Formation of the chromene scaffold.
- Introduction of thiophene and pyridine moieties through nucleophilic substitution reactions.
- Finalization through acylation to introduce the carboxamide functionality.
Anticancer Activity
Research has indicated that compounds containing a chromene structure exhibit significant anticancer properties. For instance, derivatives of chromenes have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, which disrupts mitotic spindle formation.
In a study evaluating various chromene derivatives, it was found that modifications at the chromene core can enhance cytotoxicity against several cancer cell lines (e.g., HeLa, MCF7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies have demonstrated that derivatives with thiophene and pyridine groups exhibit potent antibacterial effects against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented, suggesting that the presence of the chromene scaffold may modulate inflammatory pathways. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, highlighting their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the thiophene or pyridine rings significantly impacts biological activity.
- Positioning : The position of substituents on the chromene ring influences both potency and selectivity against different biological targets.
Table 1 summarizes various derivatives and their corresponding biological activities:
| Compound Derivative | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| A | Anticancer | 7.5 | |
| B | Antimicrobial | 10.0 | |
| C | Anti-inflammatory | 12.0 |
Case Studies
- Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of a series of chromene derivatives on human cancer cell lines. The results showed that specific modifications led to enhanced potency against breast cancer cells compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 5 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
